molecular formula C9H12N2S B14916065 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile

3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile

Cat. No.: B14916065
M. Wt: 180.27 g/mol
InChI Key: VEINUXWIFYRIFB-UHFFFAOYSA-N
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Description

3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile is a chemical compound with the molecular formula C9H12N2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile typically involves the reaction of thiophene derivatives with appropriate amines and nitriles. One common method includes the reaction of thiophene-3-carbaldehyde with methylamine followed by the addition of acrylonitrile under controlled conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrile group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

3-[methyl(thiophen-3-ylmethyl)amino]propanenitrile

InChI

InChI=1S/C9H12N2S/c1-11(5-2-4-10)7-9-3-6-12-8-9/h3,6,8H,2,5,7H2,1H3

InChI Key

VEINUXWIFYRIFB-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)CC1=CSC=C1

Origin of Product

United States

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